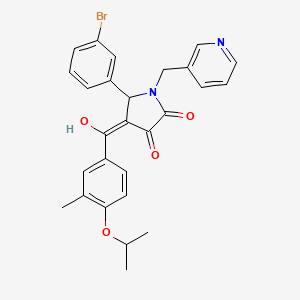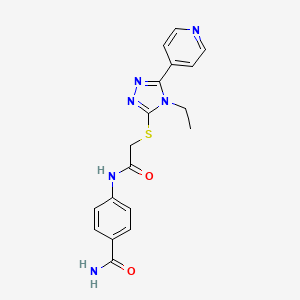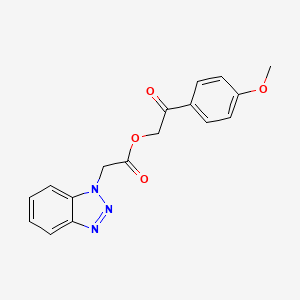
1-naphthaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C18H15N3S and a molecular weight of 305.404 g/mol . It is a member of the thiosemicarbazone family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 1-naphthaldehyde N-phenylthiosemicarbazone typically involves the reaction of 1-naphthaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions The product is then purified through recrystallization
Chemical Reactions Analysis
1-naphthaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-naphthaldehyde N-phenylthiosemicarbazone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 1-naphthaldehyde N-phenylthiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-naphthaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2-hydroxy-1-naphthaldehyde N-phenylthiosemicarbazone: This compound has a similar structure but includes a hydroxyl group, which can affect its reactivity and biological activity.
1-naphthaldehyde N-ethylthiosemicarbazone: This derivative has an ethyl group instead of a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to form stable metal complexes and exhibit significant biological activity .
Properties
CAS No. |
24090-94-6 |
|---|---|
Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(E)-naphthalen-1-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15N3S/c22-18(20-16-10-2-1-3-11-16)21-19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H2,20,21,22)/b19-13+ |
InChI Key |
PVQDDACNFDEBIC-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)



![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)




![(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025416.png)

